molecular formula C10H12BrN5NaO7P B12278296 Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt, monohydrate (9CI)

Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt, monohydrate (9CI)

Cat. No.: B12278296
M. Wt: 448.10 g/mol
InChI Key: XWDDEXWQQLBWNV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 8-bromo-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt, monohydrate involves the bromination of adenosine followed by cyclization and phosphorylation. The reaction typically starts with adenosine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or water . The brominated adenosine is then cyclized to form the cyclic phosphate ester under acidic conditions. Finally, the cyclic phosphate is converted to its monosodium salt form by neutralization with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 8-bromo-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt, monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of adenosine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Adenosine, 8-bromo-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt, monohydrate is extensively used in scientific research due to its ability to mimic natural cAMP. Some of its applications include:

Properties

IUPAC Name

sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6P.Na.H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDDEXWQQLBWNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5NaO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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